

quality control parameters for H-Met-Thr-OH peptide

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Compound of Interest		
Compound Name:	H-Met-Thr-OH	
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Technical Support Center: H-Met-Thr-OH Peptide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of **H-Met-Thr-OH** (Methionyl-Threonine) peptide.

Frequently Asked Questions (FAQs)

Q1: What is H-Met-Thr-OH?

A1: **H-Met-Thr-OH**, also known as Met-Thr, is a dipeptide composed of L-methionine and L-threonine residues.[1] It is a metabolite and is typically supplied as a lyophilized powder for research use.

Q2: What are the key quality control parameters for **H-Met-Thr-OH**?

A2: The primary quality control parameters for **H-Met-Thr-OH** include identity (correct molecular weight and sequence), purity (percentage of the target peptide), and the profile of impurities, with a particular focus on oxidized species.

Q3: What is the expected molecular weight of **H-Met-Thr-OH**?

A3: The expected monoisotopic mass of **H-Met-Thr-OH** is approximately 250.10 Da.[1] This is a critical parameter for identity confirmation via mass spectrometry.



Q4: What is a typical purity specification for a research-grade H-Met-Thr-OH peptide?

A4: For research applications, a purity of ≥95% as determined by HPLC is generally considered acceptable. One supplier specifies a purity of 95.4% for their **H-Met-Thr-OH** peptide.[2]

Q5: How should I store **H-Met-Thr-OH**?

A5: Lyophilized **H-Met-Thr-OH** peptide should be stored in a freezer at or below -20°C.[2] If you need to prepare a stock solution, it is best to aliquot it and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Because it contains methionine, which is susceptible to oxidation, storing the peptide under an inert, oxygen-free atmosphere is recommended for long-term stability.[4]

Quality Control Parameters

The following table summarizes the key quality control specifications for **H-Met-Thr-OH** intended for typical research use.



Parameter	Method	Specification	Common Issues
Identity			
Molecular Weight	Mass Spectrometry (MS)	250.32 ± 0.2 Da (Average)	Incorrect mass, presence of adducts
Sequence	Tandem MS (MS/MS)	Confirms Met-Thr sequence	Sequence variants, scrambled sequences
Purity			
Purity by HPLC	RP-HPLC (UV @ 214- 220 nm)	≥ 95%	Low purity, multiple impurity peaks
Impurities			
Methionine Oxidation	RP-HPLC / LC-MS	Report value (typically ≤ 3%)	Increased hydrophilicity, early elution
Deletion Sequences	HPLC / MS	Report value (typically ≤ 1%)	Peaks corresponding to Met or Thr
TFA Content	Ion Chromatography / NMR	Report value (typically 10-15%)	Affects net peptide content
Water Content	Karl Fischer Titration	Report value (typically ≤ 10%)	Affects net peptide content

Troubleshooting Guides Issue 1: Low Peptide Purity Detected by HPLC

Potential Cause: The peptide may have degraded during storage or handling, or there were issues during synthesis. The most common degradation specific to this peptide is the oxidation of the methionine residue.

Troubleshooting Steps:

• Confirm Identity: Before assessing purity, confirm the main peak's identity using mass spectrometry to ensure you are analyzing the correct peptide.



- Assess for Oxidation: Methionine oxidation to methionine sulfoxide is a very common issue.
 [5][6] This modification increases the peptide's polarity, causing it to elute earlier in a reversed-phase HPLC separation.
 [7] Look for a pre-peak eluting just before the main H-Met-Thr-OH peak.
- Review Storage Conditions: Ensure the peptide has been stored at -20°C or below and protected from light and oxygen. Improper storage can accelerate degradation.
- Check for Other Impurities: Look for other potential synthesis-related impurities such as deletion sequences (e.g., just Methionine or Threonine) or byproducts from the cleavage process.[6]

Issue 2: Peptide Fails to Dissolve

Potential Cause: The solubility of peptides is highly dependent on their amino acid composition and the chosen solvent. While **H-Met-Thr-OH** is a short and relatively polar peptide, issues can still arise.

Troubleshooting Steps:

- Start with Water: For short peptides like H-Met-Thr-OH, the first solvent to try should be sterile, distilled water.[3]
- Calculate Net Charge: To select an appropriate buffer, determine the peptide's net charge. At neutral pH, the N-terminal amine (+1) and C-terminal carboxyl (-1) groups cancel each other out, resulting in a net charge of 0.
- Use Organic Solvents for Hydrophobic Peptides: If the peptide is still insoluble, which is less
 likely for H-Met-Thr-OH but possible if aggregation occurs, a small amount of an organic
 solvent like Dimethyl sulfoxide (DMSO) can be used to first dissolve the peptide, followed by
 the slow addition of the aqueous buffer.[4][8]
- Employ Physical Methods: Sonication can help break up aggregates and increase the surface area of the peptide exposed to the solvent.[3] Gentle warming (e.g., to 40°C) can also improve solubility, but avoid prolonged heating to prevent degradation.[3]

Experimental Protocols



Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for determining the purity of **H-Met-Thr-OH**.

- Sample Preparation:
 - Accurately weigh a small amount of the lyophilized peptide.
 - Dissolve the peptide in the mobile phase A (see below) to a final concentration of 1 mg/mL.
 - Vortex briefly to ensure complete dissolution.
 - Filter the sample through a 0.22 μm syringe filter before injection.
- HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
 - o Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
 - Gradient: 5% to 40% B over 20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection: UV absorbance at 214 nm.
 - Injection Volume: 10 μL.
- Data Analysis:
 - Integrate all peaks in the chromatogram.



- Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
- Purity (%) = (Area of Main Peak / Total Peak Area) x 100

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

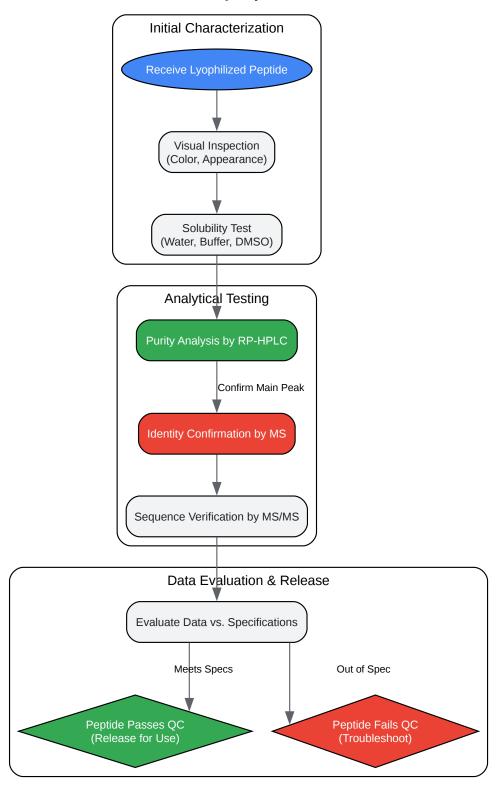
This protocol outlines the general procedure for confirming the molecular weight of **H-Met-Thr-OH**.

- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of the peptide in water or 50:50 acetonitrile/water.
 - \circ Dilute the stock solution to approximately 10-50 μ M with the infusion solvent (e.g., 50% acetonitrile with 0.1% formic acid).
- Mass Spectrometry Parameters (Electrospray Ionization ESI):
 - Ionization Mode: Positive ion mode.
 - Mass Range: Scan from m/z 100 to 500.
 - Capillary Voltage: ~3.5 kV.
 - Source Temperature: ~120°C.
- Data Analysis:
 - Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 251.1.
 - If methionine oxidation has occurred, a peak corresponding to the oxidized peptide $[M+O+H]^+$ may be observed at $m/z \approx 267.1$.
 - For sequence confirmation, perform tandem MS (MS/MS) and look for characteristic fragment ions (b- and y-ions).



Visualizations

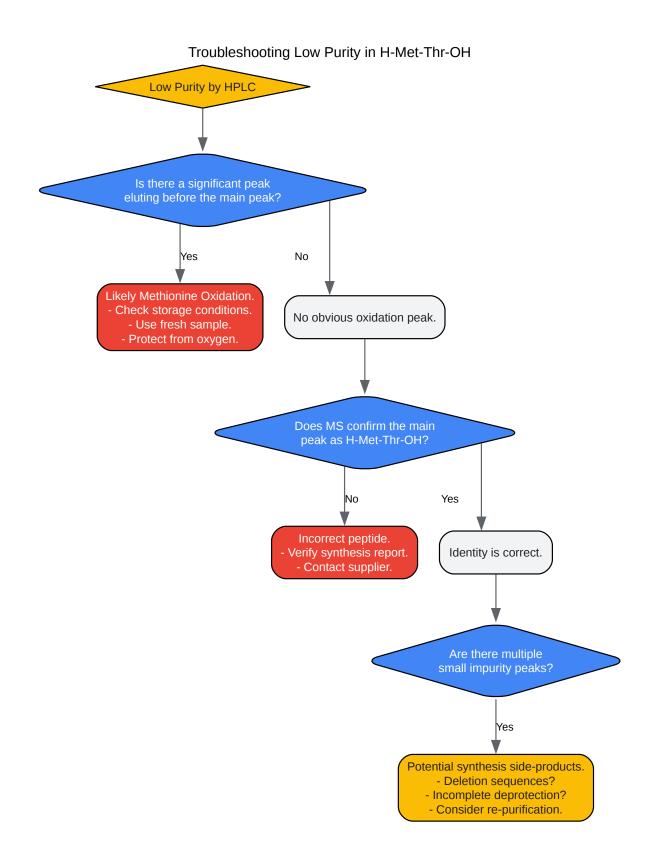
H-Met-Thr-OH Quality Control Workflow



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Caption: A step-by-step workflow for the quality control analysis of **H-Met-Thr-OH** peptide.



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Caption: A decision tree for troubleshooting low purity results for **H-Met-Thr-OH** peptide.

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